(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 6426-84-2
VCID: VC2502054
InChI: InChI=1S/C8H10N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h3H,2,4H2,1H3,(H2,9,10,11,13)
SMILES: CCOC(=O)CC1=CC(=O)NC(=O)N1
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester

CAS No.: 6426-84-2

Cat. No.: VC2502054

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester - 6426-84-2

Specification

CAS No. 6426-84-2
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name ethyl 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate
Standard InChI InChI=1S/C8H10N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h3H,2,4H2,1H3,(H2,9,10,11,13)
Standard InChI Key QABDIFWQPJTNCX-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC(=O)NC(=O)N1
Canonical SMILES CCOC(=O)CC1=CC(=O)NC(=O)N1

Introduction

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester is a compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring with two carbonyl groups at positions 2 and 6, contributing to its dioxo designation. The ethyl ester group attached to the acetic acid moiety enhances the compound's solubility and reactivity in biological systems. This compound is of interest due to its potential pharmacological properties, particularly in medicinal chemistry for developing new pharmaceuticals targeting diseases such as cancer and bacterial infections.

Synthesis Methods

The synthesis of (2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester can be achieved through several methods, although specific detailed procedures are not widely documented in the provided sources. Generally, pyrimidine derivatives are synthesized through condensation reactions involving appropriate precursors.

Medicinal Chemistry

This compound is of interest in medicinal chemistry due to its structural characteristics that may lead to bioactive compounds. It could serve as a lead compound for developing new pharmaceuticals targeting various diseases such as cancer and bacterial infections.

Agrochemicals

It may find applications in agrochemicals for pest control due to its potential antimicrobial properties.

Interaction Studies

Interaction studies involving (2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester could focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques such as molecular docking and in vitro assays to understand the compound's therapeutic potential and safety profile.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl esterPyrimidine ring with dioxo and ethyl esterPotential antimicrobial and anticancer
5-FluorouracilPyrimidine base with fluorine substitutionAnticancer agent
CytarabineNucleoside analogAnticancer agent
ThymidineNucleoside componentEssential for DNA synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator